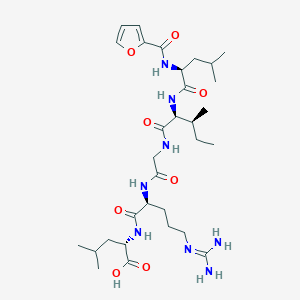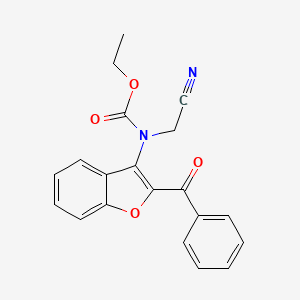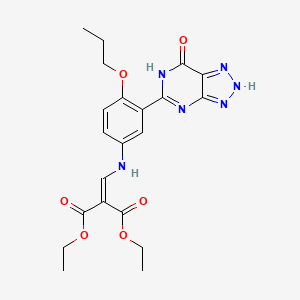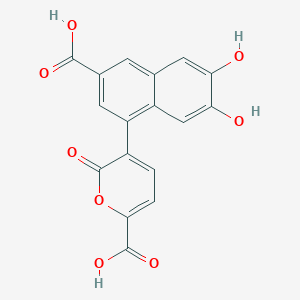![molecular formula C13H9NO4 B12899797 1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B12899797.png)
1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is an organic compound that features a furan ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione typically involves the condensation of furan-2-carbaldehyde with 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or acetic acid, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
化学反応の分析
Types of Reactions
1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,3-dione derivatives, while reduction can produce dihydrofuran derivatives .
科学的研究の応用
1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in anticancer therapies due to its ability to disrupt cell proliferation pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death .
類似化合物との比較
Similar Compounds
Furan-2-ylmethylene derivatives: These compounds share the furan-2-ylmethylene moiety and exhibit similar reactivity.
Pyridine-fused furan derivatives: Compounds with a pyridine ring fused to a furan ring, such as 1-(furan-2-ylmethylene)-pyridine-3,4-dione.
Uniqueness
1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
特性
分子式 |
C13H9NO4 |
|---|---|
分子量 |
243.21 g/mol |
IUPAC名 |
(1Z)-1-(furan-2-ylmethylidene)-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C13H9NO4/c1-7-5-9-10(6-8-3-2-4-17-8)18-13(16)11(9)12(15)14-7/h2-6H,1H3,(H,14,15)/b10-6- |
InChIキー |
OWBFOPJTOGDDQN-POHAHGRESA-N |
異性体SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C\C3=CC=CO3 |
正規SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)

![Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-](/img/structure/B12899737.png)

![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
![2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one](/img/structure/B12899753.png)
![Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-](/img/structure/B12899754.png)
![5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12899759.png)

![Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate](/img/structure/B12899771.png)



